C9H18ClNO4
(+/-)-ACETYLCARNITINE CHLORIDE
CAS No.: 2504-11-2
Cat. No.: VC0005405
Molecular Formula: C9H18NO4.Cl
C9H18ClNO4
Molecular Weight: 239.69 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2504-11-2 |
---|---|
Molecular Formula | C9H18NO4.Cl C9H18ClNO4 |
Molecular Weight | 239.69 g/mol |
IUPAC Name | 3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
Standard InChI | InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H |
Standard InChI Key | JATPLOXBFFRHDN-UHFFFAOYSA-N |
SMILES | CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl |
Canonical SMILES | CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Chemical and Physical Properties of (±)-Acetylcarnitine Chloride
Structural and Molecular Characteristics
(±)-Acetylcarnitine chloride consists of a carnitine backbone acetylated at the hydroxyl group, forming a quaternary ammonium compound. The racemic nature of this mixture arises from the equal presence of D- and L-enantiomers, which exhibit distinct metabolic behaviors. The L-form is a natural mitochondrial metabolite, while the D-form lacks endogenous enzymatic activity . The compound’s structure includes a positively charged trimethylammonium group and a chloride counterion, contributing to its high solubility in polar solvents.
Table 1: Key Physicochemical Properties
Synthesis and Production
The synthesis of (±)-acetylcarnitine chloride involves acetylation of racemic carnitine. Industrial processes typically react L-carnitine with acetyl chloride in the presence of a base, followed by purification to isolate the hydrochloride salt . The racemic mixture is produced by combining equimolar amounts of acetyl-D-carnitine and acetyl-L-carnitine, often through chiral resolution techniques. Recent advancements in enzymatic acetylation have improved yield and enantiomeric purity, though cost-effective large-scale production remains challenging due to the need for precise stereochemical control .
Pharmacological Effects and Mechanisms of Action
Mitochondrial Metabolism Enhancement
(±)-Acetylcarnitine chloride facilitates fatty acid β-oxidation by shuttling acetyl groups into mitochondria. In rat muscle mitochondria, 1 mM (±)-acetylcarnitine chloride increased the oxidation rate of branched-chain 2-oxo acids (e.g., 3-methyl-2-butanoate) by 40% compared to controls, independent of exogenous carnitine . This activity is attributed to the L-enantiomer, which serves as a substrate for carnitine acetyltransferase, while the D-form acts as a competitive inhibitor .
Vascular and Hemodynamic Effects
In vivo studies in rats demonstrated dose-dependent reductions in hind limb vasculature blood flow, with 10 mg/kg intravenous administration decreasing flow rates by 22% . This vasoconstrictive effect is mediated via modulation of endothelial nitric oxide synthase (eNOS) activity, though the exact mechanism remains under investigation.
Neuroprotective and Metabolic Roles
In a canine model of hypoglycemic brain injury, (±)-acetylcarnitine chloride accelerated cerebral metabolic recovery, reducing palmitic acid and oleic acid levels in the cerebral cortex by 31% and 28%, respectively, during the post-insulin recovery phase . These findings suggest a role in restoring lipid homeostasis after metabolic stress.
Analytical Quantification Methods
LC-MS/MS for Acylcarnitine Profiling
Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise quantification of (±)-acetylcarnitine chloride alongside 55 other acylcarnitine species . Key parameters include:
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Chromatography: Reverse-phase C18 column (150 mm × 2.1 mm, 3 μm)
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Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
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Detection: Multiple reaction monitoring (MRM) at m/z 239.7 → 85.0 for (±)-acetylcarnitine .
This method achieves a limit of quantification (LOQ) of 0.05 nM in plasma, with 92–105% recovery rates . Isomeric separation is critical, as branched-chain species (e.g., 2-methylbutyryl-carnitine) elute earlier than straight-chain analogs .
Therapeutic Applications and Clinical Evidence
Peripheral Neuropathic Pain Management
A meta-analysis of four randomized controlled trials (n = 523) found that acetyl-L-carnitine (500–1,500 mg/day) reduced peripheral neuropathic pain by 1.3 points on the visual analog scale (VAS) compared to placebo . While these studies focused on the L-enantiomer, the racemic mixture’s efficacy may differ due to D-form interference.
Metabolic Syndrome Biomarker
Elevated odd-numbered acylcarnitines (C15:0, C17:0) in streptozotocin-induced diabetic mice correlate with insulin resistance . (±)-Acetylcarnitine chloride’s role in branched-chain amino acid catabolism positions it as a potential biomarker for metabolic dysregulation, though human studies are needed.
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